Cas no 145-12-0 (Oxymesterone)

Hydroxymethyltestosterone is a chemical substance with a molecular formula of c20h30o3.

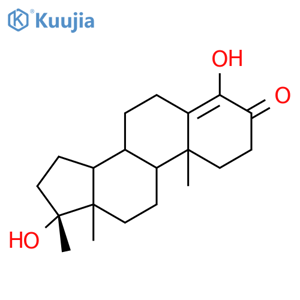

Oxymesterone structure

Product Name:Oxymesterone

Oxymesterone Properties

Names and Identifiers

-

- Oxymesterone

- 4,17b-Dihydroxy-17-methylandrosta-4-en-3-one

- (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- 4-Hydroxy-17-methyltestosterone

- Anamidol

- Aranabol

- Oranabol

- Ossimesterone

- Oximesterona

- Oximesteronum

- Theranabol

- Oxymestrone

- 4-HYDROXY-METHYLTESTOSTERONE

- Testosterone, 4-hydroxy-17-methyl-

- 4-HYDROXY-17ALPHA-METHYLTESTOSTERONE

- 4,17beta-Dihydroxy-17-methylandrost-4-en-3-one

- 4-Hydroxy-17a-methyltestosterone

- (17b)- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one

- NSC-45048

- 4,17.beta.-Dihydroxy-17-methylandrost-4-en-3-one

- CHEBI:34903

- CHEMBL1908006

- OXYMESTERONE [INN]

- NS00041509

- Oxymesterone [INN:BAN:DCF]

- Q10859626

- OXYMESTERONE [MI]

- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one

- 145-12-0

- (1S,2R,10R,11S,14S,15S)-6,14-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one

- 4,17.BETA.-DIHYDROXY-17-METHYLANDROST-4-EN-3-ONE.

- Androst-4-en-3-one,17-dihydroxy-17-methyl-, (17.beta.)-

- NSC45048

- Oximesterona [INN-Spanish]

- 4,17b-Dihydroxy-17-methylandrost-4-en-3-one

- DTXSID80878527

- 4-Hydroxy-17.alpha.-methyltestosterone

- 4R73K9MRMX

- NSC 45048

- OXYMESTERONE [MART.]

- UNII-4R73K9MRMX

- 4,17beta-Dihydroxy-17alpha-methylandrost-4-en-3-one

- Oxymesterone (1.0mg/ml in Acetonitrile)

- 17alpah-methyl-4, 17beta-dihydroxy-androst-4-ene-3-one

- Oxymesteronum

- Ossimesterone [DCIT]

- OXYMESTERONE [WHO-DD]

- Oranabol 10

- EINECS 205-646-9

- 4,17b-Dihydroxy-17a-methylandrost-4-en-3-one

- 17alpha-Methyl-4,17beta-dihydroxyandrost-4-en-3-one

- Oxymesteronum [INN-Latin]

- Balnimax

- SCHEMBL141603

-

- InChIKey: RXXBBHGCAXVBES-XPUDHZTDSA-N

- Inchi: 1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

- SMILES: O=C1CCC2(C3CCC4([C@](CCC4C3CCC2=C1O)(C)O)C)C

Computed Properties

- Exact Mass: 318.21900

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 0

- Monoisotopic Mass: 318.219495

- Heavy Atom Count: 23

- Complexity: 594

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 6

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 3.2

- Topological Polar Surface Area: 57.5

Experimental Properties

- LogP: 4.15500

- PSA: 57.53000

- Refractive Index: 1.573

- Boiling Point: 475.6°Cat760mmHg

- Melting Point: 166-169°C

- Flash Point: 255.5°C

- Specific Rotation: D20 +69° (ethanol)

- Density: 1.17

Oxymesterone Security Information

- Safety Instruction: S22; S24/25

Oxymesterone Customs Data

- HS CODE:2937290023

- Customs Data:

China Customs Code:

2937290023

Oxymesterone Related Literature

-

1. 1,4,7-Trithiacyclononane ([9]aneS3) and 2,5,8-trithia[9]orthocyclophane complexes of molybdenum(II) and tungsten(II): crystal structures of [WI(CO)3([9]aneS3)][BPh4] and [WI2(CO)3(NCMe)(PPh3)]Paul K. Baker,Simon J. Coles,Marcus C. Durrant,Sharman D. Harris,David L. Hughes,Michael B. Hursthouse,Raymond L. Richards J. Chem. Soc. Dalton Trans. 1996 4003

-

2. Jahn–Teller effects in solid-state co-ordination chemistryLarry R. Falvello J. Chem. Soc. Dalton Trans. 1997 4463

-

3. Boratropylium and boracyclopentadienyl ions in the mass spectra of aminoboranesR. H. Cragg,J. F. J. Todd,R. B. Turner,A. F. Weston J. Chem. Soc. Chem. Commun. 1972 206

-

4. Synthesis and molecular structures of N,N-dimethylhydroxylamino-trichlorosilane and -germane??Udo Losehand,Norbert W. Mitzel,David W. H. Rankin J. Chem. Soc. Dalton Trans. 1999 4291

-

5. Theoretical and experimental researches on the synthesis of lubricantsM. G. Hugel Trans. Faraday Soc. 1939 35 1054

-

6. Crystal and molecular structure of tetrakis[copper(I) benzoate]Michael G. B. Drew,Dennis A. Edwards,Roger Richards J. Chem. Soc. Dalton Trans. 1977 299

-

7. Mechanistic aspects of the synthesis of 3-aminopyrroles from substituted 2-methyl-1,2-thiazolium salts or 3-aminothioacrylamidesAndreas Rolfs,Peter G. Jones,Jürgen Liebscher J. Chem. Soc. Perkin Trans. 1 1996 2339

Recommended suppliers

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Member

CN Supplier

Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Member

CN Supplier

Bulk

http://www.tiananbio.com/index_en.html

Shanghai Xinsi New Materials Co., Ltd

Gold Member

CN Supplier

Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Member

CN Supplier

Reagent

Nanjing jingzhu bio-technology Co., Ltd.

Gold Member

CN Supplier

Bulk

http://www.jingzhubio.com